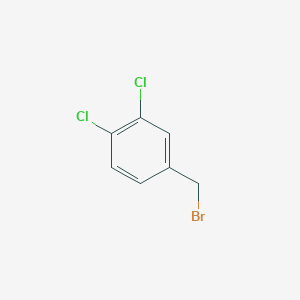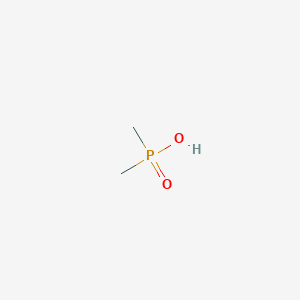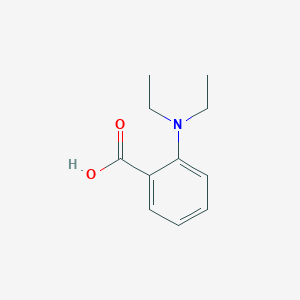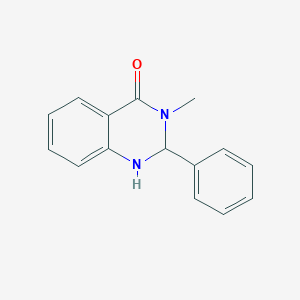
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one is a derivative of the dihydroquinazolinone family, a class of compounds known for their diverse pharmacological activities. The core structure of dihydroquinazolinones consists of a bicyclic system containing a quinazoline moiety fused with a dihydropyrimidinone ring. The specific compound carries a methyl group at the third position and a phenyl group at the second position of the dihydroquinazolinone scaffold.
Synthesis Analysis
The synthesis of dihydroquinazolinone derivatives, including 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, typically involves a one-pot, multi-component reaction. This reaction often includes the condensation of isatoic anhydride, an aromatic aldehyde, and an amine or ammonium acetate. Various catalysts have been employed to facilitate this reaction, such as silica-bonded N-propylsulfamic acid (SBNPSA) in refluxing ethanol , dodecylbenzenesulfonic acid in aqueous media under ultrasound irradiation , and 1-methylimidazolium hydrogen sulfate/chlorotrimethylsilane under thermal and solvent-free conditions . These methods highlight the versatility and adaptability of the synthesis process, allowing for modifications to improve yields, reduce reaction times, and enhance environmental friendliness.
Molecular Structure Analysis
The molecular structure of dihydroquinazolinones is characterized by the presence of a fused bicyclic system. The conformational analysis and molecular modeling studies, although not directly on 3-Methyl-2-phenyl-1,2-dihydroquinazolin-4-one, provide insight into the general structural features of related compounds. These studies can involve computational methods such as molecular mechanics calculations and may include single-crystal X-ray analysis and NMR spectroscopy to elucidate the preferred conformations and electronic properties of the molecules .
Chemical Reactions Analysis
Dihydroquinazolinones can undergo various chemical reactions, expanding their chemical diversity and potential applications. For instance, the alkylation of dihydroquinazolinone derivatives can lead to the formation of heterocyclicethyl-substituted compounds, which can further react with reagents like hydrazine hydrate, phenylhydrazine, and thiourea to yield a range of functionalized products . Additionally, carbonylative synthesis approaches have been explored, utilizing CO precursors and catalysts like elemental selenium to introduce carbonyl groups into the dihydroquinazolinone framework .
Physical and Chemical Properties Analysis
The physical and chemical properties of dihydroquinazolinones are influenced by their molecular structure and substituents. These compounds typically exhibit solid-state properties and can be characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of functional groups such as the phenyl ring and methyl group can affect the compound's reactivity, acidity, and overall chemical behavior. The synthesis in aqueous media and the use of environmentally benign catalysts like b-cyclodextrin also underscore the importance of understanding the solubility and interactions of these compounds in water .
特性
IUPAC Name |
3-methyl-2-phenyl-1,2-dihydroquinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O/c1-17-14(11-7-3-2-4-8-11)16-13-10-6-5-9-12(13)15(17)18/h2-10,14,16H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWPKSZILRECDM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

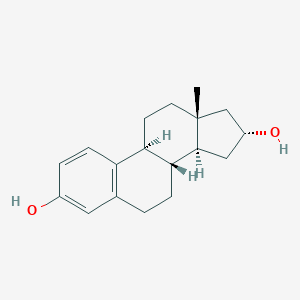
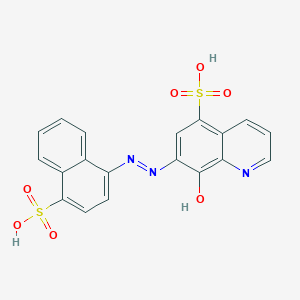
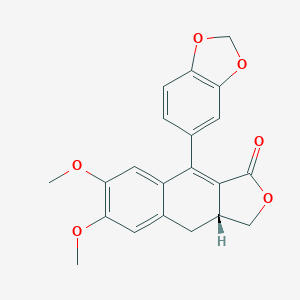
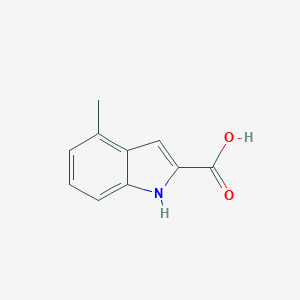
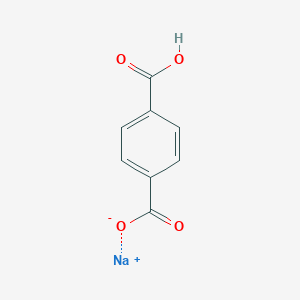
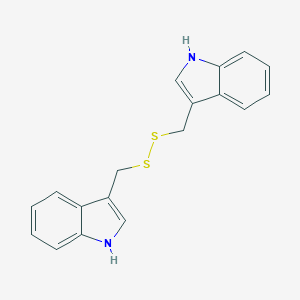
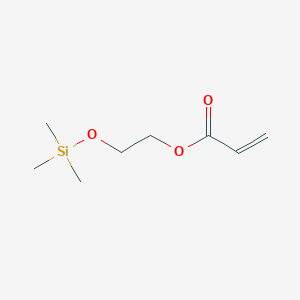
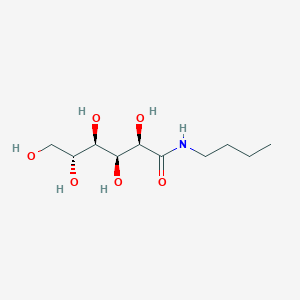
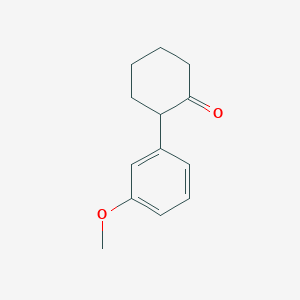
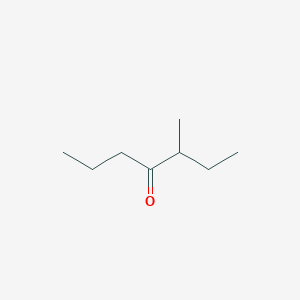
![Benzoic acid, 5-[(4-aminophenyl)azo]-2-hydroxy-](/img/structure/B91717.png)
